3-Ethynyl-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

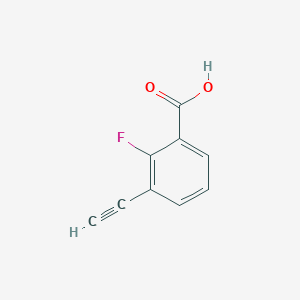

3-Ethynyl-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1862052-40-1 . It has a molecular weight of 164.14 . It is usually available in powder form .

Molecular Structure Analysis

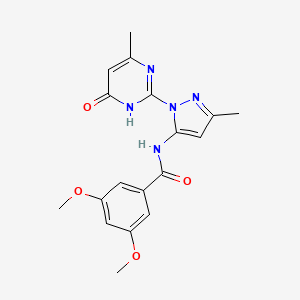

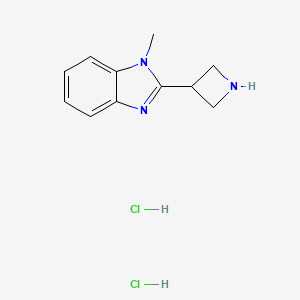

The InChI code for 3-Ethynyl-2-fluorobenzoic acid is 1S/C9H5FO2/c1-2-6-4-3-5-7 (8 (6)10)9 (11)12/h1,3-5H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Ethynyl-2-fluorobenzoic acid is a powder with a molecular weight of 164.14 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Chemical Synthesis

“3-Ethynyl-2-fluorobenzoic acid” is used in various areas of research including Chemical Synthesis . It can be used as a building block in the synthesis of more complex molecules. The presence of the ethynyl group allows for reactions such as Sonogashira coupling, which can be used to create carbon-carbon bonds and expand the molecular structure .

Material Science

In the field of Material Science , “3-Ethynyl-2-fluorobenzoic acid” can be used in the development of new materials. Its unique structure can contribute to the properties of the resulting material, such as its mechanical strength, thermal stability, or chemical resistance .

Chromatography

“3-Ethynyl-2-fluorobenzoic acid” can also be used in Chromatography , a technique used to separate mixtures. The compound can serve as a stationary phase or a mobile phase modifier, affecting the separation of different components in a mixture .

Analytical Research

In Analytical Research , “3-Ethynyl-2-fluorobenzoic acid” can be used as a standard or a reagent in various analytical techniques. Its known properties can help calibrate instruments or validate methods .

Tracer in Petrochemical Exploration

Fluorinated benzoic acids, including “3-Ethynyl-2-fluorobenzoic acid”, have received increasing attention as conservative tracers in Petrochemical Exploration and geochemical investigations due to their favorable physico-chemical properties . They are used to track the movement of injected solvents in oil or gas bearing formations to enhance the production of hydrocarbons .

Construction of Lanthanide Complexes

“3-Ethynyl-2-fluorobenzoic acid” has been used to construct novel isostructural lanthanide complexes . These complexes have potential applications in areas such as luminescent materials, magnetic materials, and catalysts .

Orientations Futures

The future directions of research involving 3-Ethynyl-2-fluorobenzoic acid could potentially involve its use in the synthesis of fluorinated clusters in yttrium metal-organic frameworks (MOFs) . Additionally, the compound could be used in the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, a potentially important PET-tracer for the incorporation of 18F into peptides, proteins, or antibodies .

Mécanisme D'action

Target of Action

Benzylic compounds, which include 3-ethynyl-2-fluorobenzoic acid, are known to undergo reactions at the benzylic position .

Mode of Action

The mode of action of 3-Ethynyl-2-fluorobenzoic acid involves interactions at the benzylic position. These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . The specifics of these interactions depend on the reaction conditions and the presence of other compounds.

Biochemical Pathways

It is known that fluorinated compounds can be metabolized by microorganisms . For example, 3-fluorobenzoic acid, a related compound, is metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .

Result of Action

Reactions at the benzylic position can lead to various products depending on the reaction conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethynyl-2-fluorobenzoic acid. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other compounds can influence its reactivity .

Propriétés

IUPAC Name |

3-ethynyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRBGAUQTOSMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-2-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

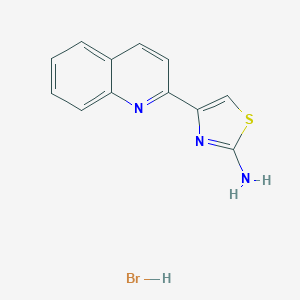

![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)

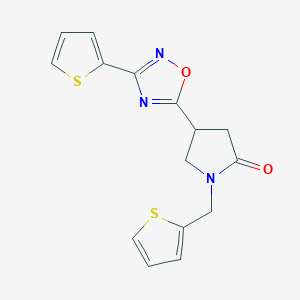

![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)

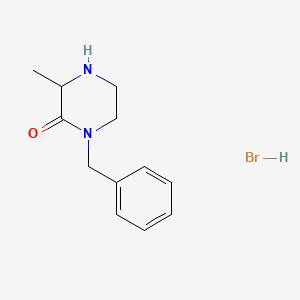

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2999911.png)